2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide

Catalog No.
S13942550
CAS No.
M.F
C9H14F3NO4
M. Wt
257.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-...

Product Name

2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide

IUPAC Name

2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide

Molecular Formula

C9H14F3NO4

Molecular Weight

257.21 g/mol

InChI

InChI=1S/C9H14F3NO4/c1-4-7(14)5(3-6(16-2)17-4)13-8(15)9(10,11)12/h4-7,14H,3H2,1-2H3,(H,13,15)/t4-,5-,6?,7+/m0/s1

InChI Key

QRZHBFJQGCCEPR-WJCGWMGPSA-N

Canonical SMILES

CC1C(C(CC(O1)OC)NC(=O)C(F)(F)F)O

Isomeric SMILES

C[C@H]1[C@H]([C@H](CC(O1)OC)NC(=O)C(F)(F)F)O

2,2,2-Trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide is a synthetic compound characterized by a trifluoroacetyl group attached to a sugar-like backbone. This compound is notable for its unique structural features, including the presence of a trifluoromethyl group, which enhances its biological activity and stability. The molecular formula of this compound is C₁₃H₁₈F₃N₃O₃, and it has a molecular weight of approximately 305.30 g/mol.

The compound's structure includes a methoxy group and a hydroxyl group on the sugar moiety, contributing to its potential solubility and reactivity. The trifluoromethyl group is known to influence the lipophilicity and pharmacokinetic properties of the molecules it is incorporated into.

The chemical reactivity of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide can be explored through various reactions typical of amides and alcohols:

  • Hydrolysis: The amide bond can undergo hydrolysis in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl group can react with acyl chlorides or anhydrides to form esters.
  • Nucleophilic Substitution: The trifluoromethyl group may participate in nucleophilic substitution reactions due to its electron-withdrawing nature.
  • Reduction: The carbonyl functionality in the acetamide can be reduced to form an amine using reducing agents like lithium aluminum hydride.

The synthesis of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide typically involves several key steps:

  • Formation of the Sugar Moiety: Starting from commercially available sugars or sugar derivatives, the hydroxyl groups are protected or modified as necessary.
  • Introduction of the Trifluoroacetyl Group: This can be achieved through acylation reactions using trifluoroacetic anhydride or trifluoroacetic acid in the presence of activating agents.
  • Final Coupling Reaction: The acetamide functionality is introduced through standard amide coupling techniques involving coupling reagents like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or DCC (dicyclohexylcarbodiimide).

The applications of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide are primarily in medicinal chemistry and pharmaceuticals. Its unique structure may make it suitable for:

  • Development as a new drug candidate for treating various diseases.
  • Use as an intermediate in synthesizing more complex biologically active compounds.

Additionally, due to its potential biological activity, it could be explored for applications in agricultural chemistry as a pesticide or herbicide.

Interaction studies involving 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide would focus on its binding affinity with biological targets such as enzymes or receptors. Research methodologies could include:

  • In vitro assays to evaluate enzyme inhibition or activation.
  • Molecular docking studies to predict binding interactions with target proteins.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
Methyl N-trifluoroacetyldaunosaminideContains a trifluoroacetyl groupIntermediate in Daunorubicin synthesis
1-Amino-N-(trifluoromethyl)benzeneAromatic amine with trifluoromethylExhibits unique electronic properties
Trifluoromethyl ketonesKetone functional group with trifluoromethylKnown for high reactivity in organic synthesis

These compounds highlight the unique attributes of 2,2,2-trifluoro-N-[(2S,3S,4S)-3-hydroxy-6-methoxy-2-methyloxan-4-yl]acetamide while also demonstrating the versatility of trifluoromethylated structures in various chemical contexts.

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

257.08749241 g/mol

Monoisotopic Mass

257.08749241 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

Explore Compound Types